molecular formula C10H8N2O2 B13914596 Phenyl 1H-imidazole-1-carboxylate CAS No. 30746-56-6

Phenyl 1H-imidazole-1-carboxylate

Cat. No.: B13914596
CAS No.: 30746-56-6
M. Wt: 188.18 g/mol
InChI Key: HJKIXOOCJJCFDM-UHFFFAOYSA-N
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Description

Phenyl 1H-imidazole-1-carboxylate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen Imidazoles are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1H-imidazole-1-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70. This catalyst offers a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Phenyl 1H-imidazole-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts and specific temperature and pressure settings .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole oxides, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

Phenyl 1H-imidazole-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Phenyl 1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylimidazole: Similar in structure but lacks the carboxylate group.

    4-(1H-Imidazol-1-yl)phenol: Contains a hydroxyl group instead of a carboxylate group.

Uniqueness

Phenyl 1H-imidazole-1-carboxylate is unique due to its carboxylate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with enzymes or proteins are required .

Properties

IUPAC Name

phenyl imidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(12-7-6-11-8-12)14-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKIXOOCJJCFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299729
Record name Phenyl 1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30746-56-6
Record name Phenyl 1H-imidazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30746-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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